molecular formula C9H16N2O4Pt B12876832 (1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum CAS No. 69651-36-1

(1R-trans)-(2-aminocyclohexanemethanamine-N,N')[ethanedioato(2-)-O,O']platinum

Cat. No.: B12876832
CAS No.: 69651-36-1
M. Wt: 411.32 g/mol
InChI Key: GTVWHIAJXDFTIK-UHFFFAOYSA-N
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Description

(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is a platinum-based coordination compound. It is known for its significant applications in the field of medicinal chemistry, particularly in cancer treatment. This compound is a derivative of oxaliplatin, which is widely used in chemotherapy for colorectal cancer. The unique structure of this compound allows it to interact with DNA, leading to its antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves several steps. One common method includes the reaction of platinum(II) chloride with (1R,2R)-cyclohexanediamine to form a platinum(II) complex. This complex is then reacted with oxalic acid to yield the final product. The reaction conditions typically involve the use of aqueous solvents and controlled temperatures to ensure the stability of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound in its pure form. The production process is designed to be efficient and cost-effective, ensuring a high yield of the final product .

Chemical Reactions Analysis

Types of Reactions

(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various platinum complexes with different oxidation states and ligand environments. These products have distinct chemical and physical properties, making them useful for different applications .

Scientific Research Applications

(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum has several scientific research applications:

Mechanism of Action

The mechanism of action of (1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum involves its interaction with DNA. The compound forms cross-links with DNA, preventing the replication and transcription processes. This leads to the inhibition of cancer cell growth and induces apoptosis. The molecular targets include the DNA double helix, and the pathways involved are related to DNA damage response and repair mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R-trans)-(2-aminocyclohexanemethanamine-N,N’)[ethanedioato(2-)-O,O’]platinum is unique due to its specific ligand environment, which enhances its stability and reduces side effects compared to other platinum-based drugs. Its ability to form stable complexes with DNA makes it particularly effective in cancer treatment .

Properties

CAS No.

69651-36-1

Molecular Formula

C9H16N2O4Pt

Molecular Weight

411.32 g/mol

IUPAC Name

(2-azanidylcyclohexyl)methylazanide;oxalic acid;platinum(2+)

InChI

InChI=1S/C7H14N2.C2H2O4.Pt/c8-5-6-3-1-2-4-7(6)9;3-1(4)2(5)6;/h6-9H,1-5H2;(H,3,4)(H,5,6);/q-2;;+2

InChI Key

GTVWHIAJXDFTIK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)C[NH-])[NH-].C(=O)(C(=O)O)O.[Pt+2]

Origin of Product

United States

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